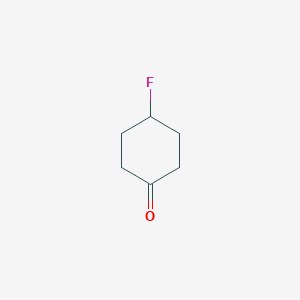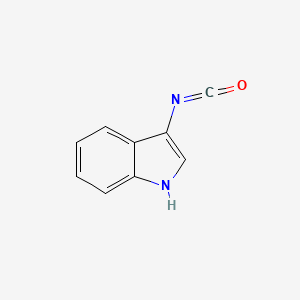
3-イソシアナト-1H-インドール
概要
説明
3-Isocyanato-1H-indole: is an organic compound with the molecular formula C9H6N2O . It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. The compound is characterized by the presence of an isocyanate group (-N=C=O) attached to the third position of the indole ring. This unique structure imparts distinct chemical properties and reactivity to the compound, making it valuable in various scientific and industrial applications .
科学的研究の応用
Chemistry: 3-Isocyanato-1H-indole is used as a building block in organic synthesis. Its reactivity towards nucleophiles makes it valuable for the preparation of various indole derivatives, which are important in medicinal chemistry .
Biology: The compound is used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators. These molecules are studied for their potential therapeutic applications .
Medicine: Derivatives of 3-isocyanato-1H-indole have shown promise in the development of new drugs for the treatment of cancer, infectious diseases, and neurological disorders .
Industry: In the industrial sector, the compound is used in the production of specialty chemicals, including dyes and pigments. Its reactivity also makes it useful in the development of advanced materials .
作用機序
Target of Action
Indole derivatives, which include 3-isocyanato-1h-indole, have been found to bind with high affinity to multiple receptors . These compounds have shown a broad spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial effects .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes at the molecular level . The interaction often involves binding to the active site of the target, which can inhibit or enhance the target’s function .
Biochemical Pathways
Indole derivatives have been reported to influence a variety of biological pathways . For instance, some indole derivatives have shown to affect the pathways related to inflammation, cancer, and microbial infections .
Result of Action
Indole derivatives have been reported to exhibit various biological activities, such as anticancer, antiviral, anti-inflammatory, and antimicrobial effects . These effects suggest that 3-isocyanato-1H-indole may have similar impacts at the molecular and cellular levels.
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of indole derivatives .
生化学分析
Biochemical Properties
3-Isocyanato-1H-indole plays a significant role in biochemical reactions due to its reactive isocyanate group. This group can form covalent bonds with nucleophilic sites on enzymes, proteins, and other biomolecules. For instance, it can react with amino groups on proteins, leading to the formation of stable urea linkages. This reactivity allows 3-isocyanato-1H-indole to modify the function of enzymes and proteins by altering their structure. It has been observed to interact with enzymes such as cytochrome P450 monooxygenases, which are involved in the metabolism of various substrates, including drugs and xenobiotics .
Cellular Effects
3-Isocyanato-1H-indole influences various cellular processes by interacting with cellular proteins and enzymes. It has been shown to affect cell signaling pathways, particularly those involving protein kinases and phosphatases. These interactions can lead to changes in gene expression and cellular metabolism. For example, 3-isocyanato-1H-indole can inhibit the activity of certain kinases, resulting in altered phosphorylation states of key signaling proteins. This can impact processes such as cell proliferation, apoptosis, and differentiation .
Molecular Mechanism
The molecular mechanism of action of 3-isocyanato-1H-indole involves its ability to form covalent bonds with biomolecules. This compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation. For instance, by binding to the active site of cytochrome P450 enzymes, 3-isocyanato-1H-indole can inhibit their catalytic activity, thereby affecting the metabolism of various substrates. Additionally, it can induce changes in gene expression by modifying transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-isocyanato-1H-indole have been observed to change over time. The compound is relatively stable under ambient conditions but can degrade under certain conditions, such as exposure to moisture or high temperatures. Long-term studies have shown that 3-isocyanato-1H-indole can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. These effects are often dose-dependent and can vary based on the experimental conditions .
Dosage Effects in Animal Models
The effects of 3-isocyanato-1H-indole in animal models vary with different dosages. At low doses, the compound may exhibit minimal toxicity and primarily affect specific biochemical pathways. At higher doses, it can induce toxic effects, including cellular damage and organ toxicity. Studies have shown that there is a threshold dose above which the adverse effects become significant. These toxic effects are often associated with the compound’s reactivity with cellular proteins and enzymes .
Metabolic Pathways
3-Isocyanato-1H-indole is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 monooxygenases. These enzymes catalyze the oxidation of 3-isocyanato-1H-indole, leading to the formation of reactive intermediates that can further react with cellular biomolecules. The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, resulting in changes in metabolite levels .
Transport and Distribution
Within cells and tissues, 3-isocyanato-1H-indole is transported and distributed through interactions with transporters and binding proteins. It can bind to albumin and other plasma proteins, facilitating its distribution in the bloodstream. Additionally, specific transporters may mediate its uptake into cells, where it can accumulate in certain cellular compartments. The localization and accumulation of 3-isocyanato-1H-indole can influence its biochemical activity and effects on cellular function .
Subcellular Localization
The subcellular localization of 3-isocyanato-1H-indole is influenced by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the endoplasmic reticulum or mitochondria, where it can exert its effects on enzyme activity and cellular metabolism. The subcellular localization of 3-isocyanato-1H-indole is crucial for its function and impact on cellular processes .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-isocyanato-1H-indole typically involves the introduction of the isocyanate group to the indole ring. One common method is the reaction of 3-aminoindole with phosgene (COCl2) under controlled conditions. The reaction proceeds as follows:
3-Aminoindole+Phosgene→3-Isocyanato-1H-indole+Hydrochloric acid
The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent the decomposition of the isocyanate group .
Industrial Production Methods: In an industrial setting, the production of 3-isocyanato-1H-indole can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes the risk of exposure to hazardous reagents like phosgene .
化学反応の分析
Types of Reactions: 3-Isocyanato-1H-indole undergoes various chemical reactions, including:
Nucleophilic Addition: The isocyanate group is highly reactive towards nucleophiles, leading to the formation of urea derivatives.
Cycloaddition: The compound can participate in [2+2] and [4+2] cycloaddition reactions, forming cyclic adducts.
Substitution Reactions: The indole ring can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions:
Nucleophilic Addition: Reagents like amines and alcohols are commonly used under mild conditions.
Cycloaddition: Catalysts such as Lewis acids can facilitate these reactions at moderate temperatures.
Substitution Reactions: Halogenating agents like bromine or nitrating agents like nitric acid are used under controlled conditions.
Major Products:
Urea Derivatives: Formed from nucleophilic addition reactions.
Cyclic Adducts: Resulting from cycloaddition reactions.
Halogenated and Nitrated Indoles: Products of substitution reactions.
類似化合物との比較
3-Aminoindole: A precursor in the synthesis of 3-isocyanato-1H-indole.
3-Nitroindole: Another indole derivative with different reactivity and applications.
3-Bromoindole: Used in similar synthetic applications but with distinct chemical properties.
Uniqueness: 3-Isocyanato-1H-indole is unique due to the presence of the isocyanate group, which imparts high reactivity towards nucleophiles. This makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry .
特性
IUPAC Name |
3-isocyanato-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c12-6-11-9-5-10-8-4-2-1-3-7(8)9/h1-5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOQVAFASDJTQQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50482099 | |
| Record name | 3-isocyanato-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50482099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57778-78-6 | |
| Record name | 3-isocyanato-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50482099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-isocyanato-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


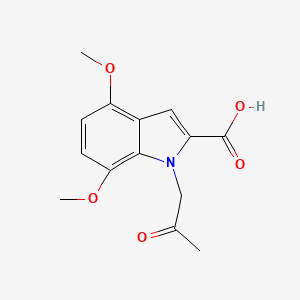
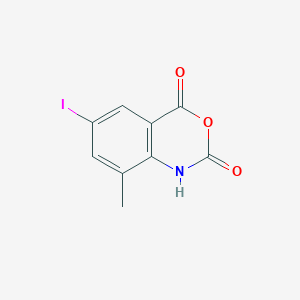
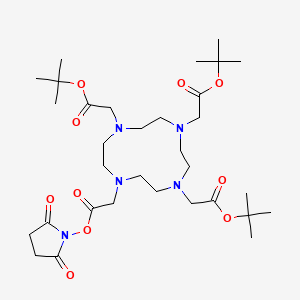
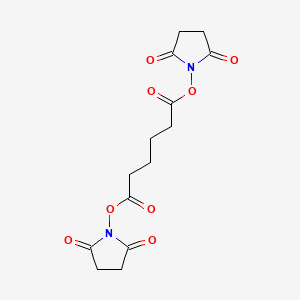
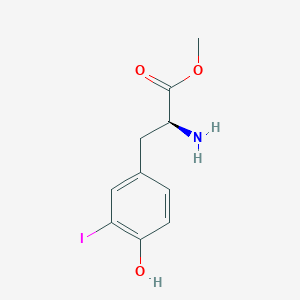
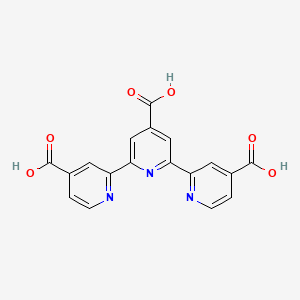
![2,3,4,5-Tetrahydro-benzo[c]azepin-1-one](/img/structure/B1313754.png)
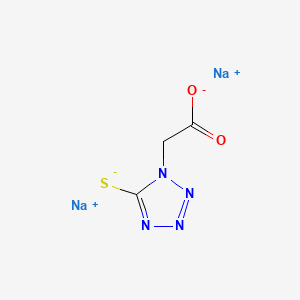
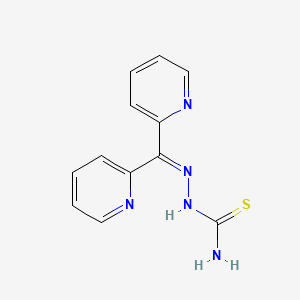
![3-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine hydrochloride](/img/structure/B1313770.png)
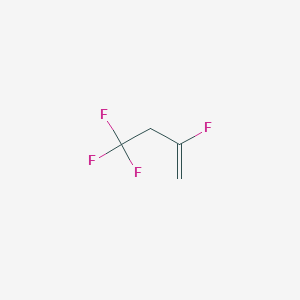
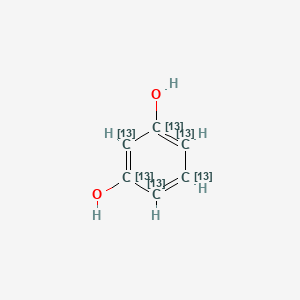
![1-(pyridin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1313778.png)
